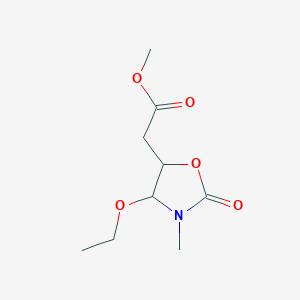
Polyglyceryl-3 caprate
Descripción general
Descripción
Polyglyceryl-3 caprate is a non-ionic surfactant that is commonly used in the pharmaceutical, cosmetic, and food industries. It is a derivative of capric acid and glycerol, and its chemical formula is C27H52O8. Polyglyceryl-3 caprate is known for its emulsifying, solubilizing, and stabilizing properties, which make it an essential ingredient in many products.
Aplicaciones Científicas De Investigación
Enhanced Dermal Delivery
A study by (Sommer et al., 2018) demonstrated the efficacy of a nano-sized carrier system, which included glyceryl caprylate/caprate, in enhancing the penetration of the tetrapeptide GEKG into the skin. This research highlights the potential of such systems in cosmetic and therapeutic peptide delivery.
Biosurfactant Synthesis
Kim et al. (2021) used amylosucrase enzymes to synthesize biosurfactants, incorporating compounds like polyglyceryl-2 caprate. Their study, as detailed in (Kim et al., 2021), showcases the application of polyglyceryl-3 caprate in the production of biosurfactants, which have implications in food science and biotechnology.
Biomedical Applications of Dendritic Polyglycerols
The application of dendritic polyglycerols, including those with fatty acid esters like polyglyceryl-3 caprate, in medicine and pharmaceuticals is explored in (Calderón et al., 2010). These polymers have potential uses in drug, dye, and gene delivery, as well as in regenerative medicine.
Nanocarriers for Intradermal Drug Delivery
Mohammadifar et al. (2017) developed biodegradable polyglycerols for intradermal drug delivery. Their study, detailed in (Mohammadifar et al., 2017), highlights the potential of polyglyceryl-3 caprate in forming nanocarriers that enhance skin penetration of drugs.
Multifunctional Polyether in Biomedicine
Thomas et al. (2014) discuss the applications of linear polyglycerols, similar to polyglyceryl-3 caprate, in biomedicine. As detailed in (Thomas et al., 2014), these polymers serve as multifunctional polyethers with applications in bioconjugation and as components in degradable biomaterials.
Oral Insulin Delivery
Graf et al. (2009) explored the use of microemulsions containing polyglyceryl oleate for oral insulin delivery. Their findings, as seen in (Graf et al., 2009), indicate the potential role of polyglyceryl-3 caprate in developing effective drug delivery systems.
Biocompatible Material for Medical Applications
Frey and Haag (2002) highlighted the significance of polyglyceryl, which includes polyglyceryl-3 caprate, in biomedical applications. As detailed in (Frey & Haag, 2002), this polymer is expected to lead to new strategies in molecular medicine.
Propiedades
InChI |
InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWNCQODCNURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH2+]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Kitol,90%(MixtureofDiastereomers) | |
CAS RN |
7664-93-9, 14808-79-8 | |
| Record name | Sulfuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one](/img/structure/B20195.png)